![molecular formula C18H21N3O2S2 B14268745 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide CAS No. 138608-82-9](/img/structure/B14268745.png)
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide is a complex organic compound that features both amine and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the disulfide linkage, followed by the introduction of the amine and amide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. Industrial methods may also incorporate purification steps like crystallization or chromatography to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines or amides, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The disulfide bond plays a crucial role in its mechanism, as it can undergo redox reactions that modulate the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminophenylacetic acid
- 2-Aminobenzamide
- N-(2-Aminophenyl)benzamide
Uniqueness
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other similar compounds and enhances its potential for various applications.
Eigenschaften
CAS-Nummer |
138608-82-9 |
|---|---|
Molekularformel |
C18H21N3O2S2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-amino-N-[2-[[3-(2-aminophenyl)-3-oxopropyl]disulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C18H21N3O2S2/c19-15-7-3-1-5-13(15)17(22)9-11-24-25-12-10-21-18(23)14-6-2-4-8-16(14)20/h1-8H,9-12,19-20H2,(H,21,23) |
InChI-Schlüssel |
LTCXCJANORWVCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CCSSCCNC(=O)C2=CC=CC=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
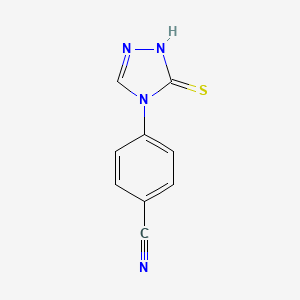

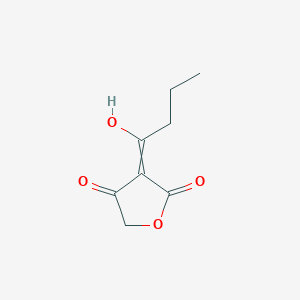

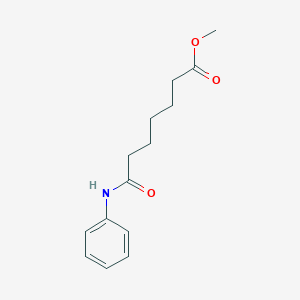
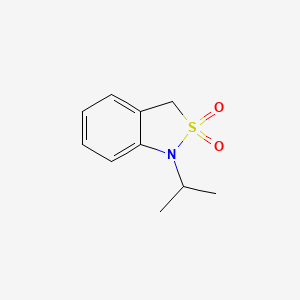
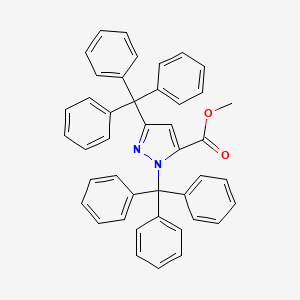
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
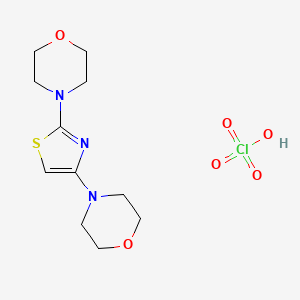
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
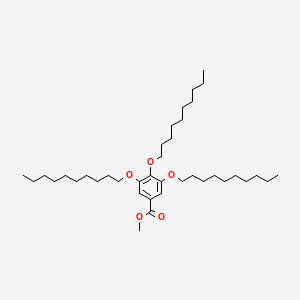
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
